

# In-Depth Technical Guide to the Spectroscopic Data of **Fragilin**

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## Compound of Interest

Compound Name: **Fragilin**

Cat. No.: **B1257426**

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## Foreword

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone derivative **Fragilin** (2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione). Due to the existence of multiple compounds referred to as "**Fragilin**," this document focuses on the more extensively documented anthraquinone structure. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental methodologies, and insights into its potential biological activities.

## Chemical Structure and Properties

**Fragilin** is a naturally occurring anthraquinone, commonly found in various lichens. Its structure is characterized by a chlorinated tricyclic aromatic system with hydroxyl, methoxy, and methyl substitutions.

Table 1: Chemical Identity of **Fragilin**

Property	Value
IUPAC Name	2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione
Molecular Formula	C <sub>16</sub> H <sub>11</sub> ClO <sub>5</sub>
Molecular Weight	318.71 g/mol
CAS Number	2026-19-9

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **Fragilin**.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Fragilin**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
H-4	7.62	s
H-5	7.35	s
H-7	7.08	s
1-OH	12.10	s
8-OH	12.02	s
3-OCH <sub>3</sub>	4.01	s
6-CH <sub>3</sub>	2.45	s

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Fragilin**

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	162.1
C-2	115.8
C-3	158.9
C-4	108.2
C-4a	133.5
C-5	124.5
C-6	148.8
C-7	121.2
C-8	162.4
C-8a	113.8
C-9	190.7
C-9a	108.9
C-10	182.2
C-10a	135.5
3-OCH <sub>3</sub>	56.8
6-CH <sub>3</sub>	22.3

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **Fragilin**

Ion	m/z	Relative Intensity (%)
[M] <sup>+</sup>	318	100
[M-CH <sub>3</sub> ] <sup>+</sup>	303	25
[M-CO] <sup>+</sup>	290	30
[M-CH <sub>3</sub> -CO] <sup>+</sup>	275	15
[M-Cl] <sup>+</sup>	283	10

## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

### NMR Spectroscopy

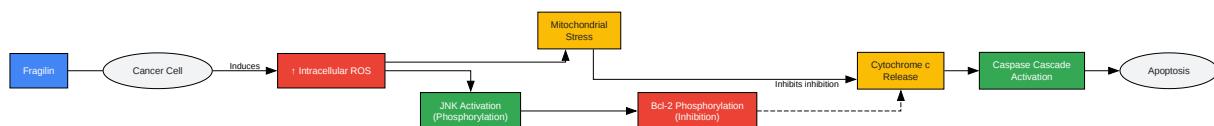
- Sample Preparation: A few milligrams of purified **Fragilin** are dissolved in a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube.
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- Data Acquisition:
  - <sup>1</sup>H NMR: A standard single-pulse experiment is used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - <sup>13</sup>C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms. Chemical shifts are referenced to the solvent peak.
  - 2D NMR: Experiments such as COSY, HSQC, and HMBC may be performed to aid in the complete assignment of proton and carbon signals.

### Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and subsequent fragments.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.
- Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. For chlorinated compounds like **Fragilin**, the isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) is a key diagnostic feature.

## Potential Biological Signaling Pathway

Anthraquinones, as a class of compounds, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. While the specific signaling pathways modulated by **Fragilin** are not yet fully elucidated, related anthraquinones have been shown to influence key cellular processes. One such pathway is the Reactive Oxygen Species (ROS) mediated JNK signaling pathway, which is often implicated in apoptosis (programmed cell death) in cancer cells.



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Caption: Proposed ROS/JNK signaling pathway for **Fragilin**-induced apoptosis.

Disclaimer: This pathway is based on the known activities of similar anthraquinone compounds and represents a plausible mechanism of action for **Fragilin** that requires further experimental validation.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of the anthraquinone **Fragilin**. The detailed NMR and MS data, along with standardized experimental protocols, serve as a valuable reference for researchers in the fields of natural product chemistry, analytical chemistry, and drug discovery. The proposed signaling pathway offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is warranted to fully explore the therapeutic potential of **Fragilin**.

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